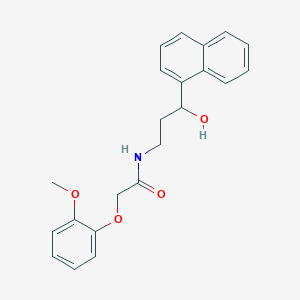

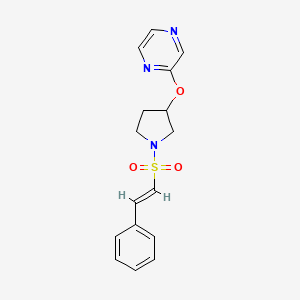

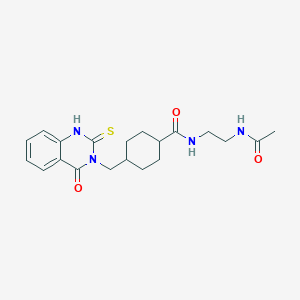

![molecular formula C27H30N4O2 B2557506 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide CAS No. 904277-70-9](/img/structure/B2557506.png)

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains a 3,4-dihydroisoquinoline moiety . Dihydroisoquinolines are a type of heterocyclic compound, which are compounds that contain atoms of at least two different elements as members of its rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the dihydroisoquinoline moiety and the pyridine ring. These structures could potentially interact with each other and with other parts of the molecule in various ways .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The dihydroisoquinoline moiety, for example, could potentially undergo various types of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of dihydroisoquinolines include being solid at room temperature and having a relatively high molecular weight .

Applications De Recherche Scientifique

Antihypertensive and Vasodilator Applications

Compounds within the isoquinoline series, including those structurally related to N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide, have shown significant promise as antihypertensive agents and vasodilators. These compounds display potent blood pressure-lowering properties and have been highlighted for their potential in treating hypertension through arteriolar dilation and inhibition of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Antimicrobial Activity

Research into the antimicrobial activity of dihydroisoquinolines reveals their significant potential in treating allergic and rheumatic conditions. This is indicative of the broader biological activity inherent to the isoquinoline structural motif, suggesting that compounds such as this compound could be explored for their antimicrobial efficacy (Babichev et al., 1990).

Synthesis and Catalysis

The synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates the versatility of related compounds in chemical synthesis, particularly through Rh(III)-catalyzed cyclization. This process involves aryl and vinylic C-H activation, showcasing the compound's utility in creating complex molecular structures under mild conditions, which could be relevant for developing new synthetic methodologies (Shi et al., 2013).

Cardiovascular Drug Development

The pharmacology of recent cardiovascular drugs derived from plants, including compounds related to the benzylisoquinoline group, has been extensively studied. These substances have been investigated for their potential in treating a variety of cardiovascular conditions, highlighting the importance of structural features found in compounds like this compound in developing new therapeutic agents (Sutter & Wang, 1993).

Organic Light-Emitting Diode (OLED) Application

Homoleptic cyclometalated iridium complexes, which share structural characteristics with the compound of interest, have been utilized in the development of highly efficient red phosphorescence for OLED applications. This research underscores the potential utility of similar compounds in electronic and photonic devices, opening avenues for the development of new materials for technological applications (Tsuboyama et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O2/c1-18-13-19(2)25(20(3)14-18)30-27(33)26(32)29-16-24(22-9-6-11-28-15-22)31-12-10-21-7-4-5-8-23(21)17-31/h4-9,11,13-15,24H,10,12,16-17H2,1-3H3,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKWPXWCHFGQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

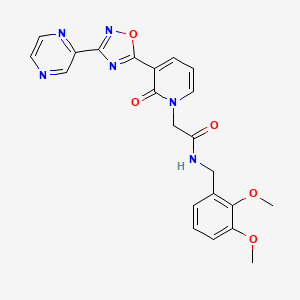

![2-amino-2-oxo-N-[(phenylsulfonyl)oxy]ethanimidoyl cyanide](/img/structure/B2557427.png)

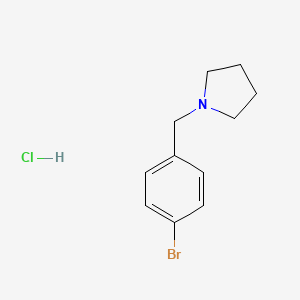

![3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2557428.png)

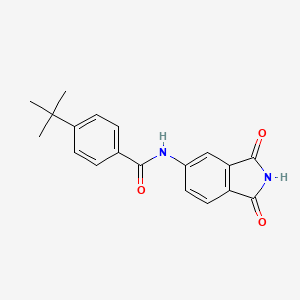

![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)

![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)